2-chlorotetrahydro-2H-pyran
Overview
Description
2-Chlorotetrahydro-2H-pyran is a commonly used starting material in organic synthesis . It has a molecular weight of 120.58 and is typically in liquid form .
Synthesis Analysis
2-Chlorotetrahydro-2H-pyran is often used as a starting material in organic synthesis . It is also used as a building block for introducing a protected 2-hydroxyethyl group .
Molecular Structure Analysis
The molecular formula of 2-chlorotetrahydro-2H-pyran is C5H9ClO . Its average mass is 120.577 Da and its monoisotopic mass is 120.034195 Da .
Chemical Reactions Analysis
2-Chlorotetrahydro-2H-pyran is a commonly used starting material in organic synthesis . It is often involved in reactions such as the Knoevenagel condensation and the electrocyclization reaction to generate 2HPs .
Physical And Chemical Properties Analysis
2-Chlorotetrahydro-2H-pyran has a boiling point of 45-46 °C (Press: 16 Torr) and a density of 1.1421 g/cm3 . It is typically in liquid form .
Scientific Research Applications
Synthesis and Chemical Reactivity
2H-Pyran derivatives, including 2-chlorotetrahydro-2H-pyran, are known for their significant role in the synthesis of diverse heterocycles. These molecules exhibit notable biological activity and photophysical properties. They act as important synthetic precursors due to their reactivity as Michael acceptors, facilitating the generation of a wide range of molecular diversity. This includes the synthesis of various biologically important structures like pyridine, pyrimidine, quinolines, and many other heterocycles (Pratap & Ram, 2017).
Photochemical Properties
2H-Naphtho[1,2-b]pyran, a related compound, demonstrates interesting photochemical properties. These compounds undergo photodimerization and show significant differences in color, fluorescence, and cytotoxic properties between their monomer and dimer forms. This indicates potential applications in photochemical research and materials science (Ota et al., 2015).
Biological Sensor Applications
2H-pyrans, including analogs like 2-chlorotetrahydro-2H-pyran, are biologically dynamic and have applications in bioorganic chemistry. Their diverse biological activities and the ability to form various analogs make them prominent in the development of biological sensors (Suthar, Kumbhani, & Bhatt, 2021).
Anti-Corrosion Applications
Pyran-2-one derivatives, closely related to 2-chlorotetrahydro-2H-pyran, have been studied for their anti-corrosion properties on mild steel in acidic media. This suggests potential applications in industrial corrosion prevention (El Hattak et al., 2021).
Pyrolysis Kinetics
The pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including compounds similar to 2-chlorotetrahydro-2H-pyran, have been studied, providing insights into their thermal stability and decomposition pathways. This is relevant for applications in material science and thermal processing (Álvarez-Aular et al., 2018).
Solvatochromism and Photophysical Studies
2H-pyran-3-carbonitrile derivatives exhibit strong fluorescence and solvatochromism in various solvents. Their photophysical properties suggest applications in dye and sensor technologies (Tayade & Sekar, 2016).
properties
IUPAC Name |
2-chlorooxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-5-3-1-2-4-7-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRECIVPUECYDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953400 | |
Record name | 2-Chlorooxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorotetrahydro-2H-pyran | |
CAS RN |
3136-02-5 | |
Record name | 2H-Pyran, 2-chlorotetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003136025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorooxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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